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Introduction
Caspase-8 is a critical initiator caspase in the extrinsic pathway of apoptosis, a form of

programmed cell death essential for tissue homeostasis and the elimination of damaged or

infected cells. The activation of caspase-8 is a key event in the signaling cascade triggered by

death receptors such as Fas and TNFR. The Z-IETD-R110 assay provides a sensitive and

specific method for quantifying the activity of caspase-8 in cell lysates. This assay utilizes the

fluorogenic substrate Z-IETD-R110, which consists of the caspase-8 recognition sequence

IETD (isoleucine-glutamic acid-threonine-aspartic acid) linked to the fluorophore Rhodamine

110 (R110). In its uncleaved form, the substrate is non-fluorescent. Upon cleavage by active

caspase-8, the highly fluorescent R110 is released, and its fluorescence can be measured,

providing a direct assessment of caspase-8 activity.

Principle of the Assay
The Z-IETD-R110 assay is based on the enzymatic activity of caspase-8.[1] Activated caspase-

8 in apoptotic cells recognizes and cleaves the IETD peptide sequence of the Z-IETD-R110
substrate. This cleavage releases the fluorophore Rhodamine 110 (R110), which exhibits

strong fluorescence upon excitation. The intensity of the fluorescence is directly proportional to

the level of active caspase-8 in the sample. The fluorescence can be measured using a

fluorescence microplate reader with excitation at approximately 490 nm and emission at

approximately 525 nm.[2]
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Data Presentation
The following table provides an example of quantitative data that can be obtained from a Z-
IETD-R110 caspase-8 assay. In this example, Jurkat cells were treated with an apoptosis-

inducing agent to activate caspase-8.

Sample
Description

Protein
Concentration
(µg/µL)

Raw
Fluorescence
Units (RFU)

Background
Corrected RFU

Fold Increase
in Caspase-8
Activity

Untreated Jurkat

Cells (Negative

Control)

2.0 1500 1000 1.0

Jurkat Cells +

Apoptosis

Inducer

2.0 7500 7000 7.0

Jurkat Cells +

Apoptosis

Inducer + Z-

IETD-FMK

(Inhibitor)

2.0 1600 1100 1.1

No Cell Lysate

(Blank)
N/A 500 N/A N/A

Experimental Protocols
This section provides a detailed methodology for performing the Z-IETD-R110 caspase-8

assay.

Materials and Reagents
Cells of interest (e.g., Jurkat cells)

Apoptosis-inducing agent (e.g., Fas ligand, TNF-α)

Caspase-8 inhibitor (e.g., Z-IETD-FMK) for negative control
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Phosphate-Buffered Saline (PBS), ice-cold

Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA,

10% glycerol)

Dithiothreitol (DTT), 1 M stock solution

Z-IETD-R110 substrate, stock solution in DMSO

2x Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 200 mM NaCl, 0.2% CHAPS, 2 mM

EDTA, 20% glycerol)

96-well black, flat-bottom microplate

Fluorescence microplate reader

Experimental Workflow Diagram
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Sample Preparation

Assay Execution

Data Acquisition & Analysis

1. Induce Apoptosis in Cells

2. Harvest and Wash Cells

3. Lyse Cells on Ice

4. Centrifuge to Pellet Debris

5. Collect Supernatant (Lysate)

6. Prepare Reaction Mix
(Lysate, Reaction Buffer, DTT)

7. Add Z-IETD-R110 Substrate

8. Incubate at 37°C

9. Read Fluorescence
(Ex: 490 nm, Em: 525 nm)

10. Calculate Caspase-8 Activity

Click to download full resolution via product page

Caption: Experimental workflow for the Z-IETD-R110 caspase-8 assay.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b15554147?utm_src=pdf-body-img
https://www.benchchem.com/product/b15554147?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15554147?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Step-by-Step Protocol
Induce Apoptosis:

Culture cells to the desired density.

Treat cells with an apoptosis-inducing agent for a predetermined time and concentration.

Include an untreated cell population as a negative control.

For an inhibitor control, pre-incubate cells with a caspase-8 inhibitor (e.g., 20 µM Z-IETD-

FMK) for 1 hour before adding the apoptosis inducer.[3]

Cell Lysis:

Harvest the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).

Wash the cell pellet once with ice-cold PBS and centrifuge again.

Resuspend the cell pellet in ice-cold Cell Lysis Buffer (e.g., 50 µL per 2-5 x 10^6 cells).[4]

Incubate the cell suspension on ice for 10-15 minutes.[4]

Centrifuge the lysate at high speed (e.g., 10,000 x g for 1 minute at 4°C) to pellet cellular

debris.

Carefully transfer the supernatant, which contains the cytosolic proteins, to a new pre-

chilled microcentrifuge tube.

Protein Quantification:

Determine the protein concentration of each cell lysate using a standard protein assay

(e.g., BCA assay). This is crucial for normalizing the caspase activity.

Caspase-8 Assay:

In a 96-well black microplate, add 50-200 µg of protein from each cell lysate to individual

wells. Adjust the volume of each sample to 50 µL with Cell Lysis Buffer.
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Prepare a master mix of 2x Reaction Buffer with DTT. Add DTT to the 2x Reaction Buffer

to a final concentration of 10 mM immediately before use (e.g., add 10 µL of 1 M DTT to 1

mL of 2x Reaction Buffer).

Add 50 µL of the 2x Reaction Buffer with DTT to each well containing the cell lysate.

Add 5 µL of the Z-IETD-R110 substrate (typically 1 mM stock, for a final concentration of

50 µM) to each well.

Include a blank control well containing 50 µL of Cell Lysis Buffer, 50 µL of 2x Reaction

Buffer with DTT, and 5 µL of the substrate.

Incubate the plate at 37°C for 1-2 hours, protected from light.

Fluorescence Measurement:

Measure the fluorescence in a microplate reader with an excitation wavelength of 490 nm

and an emission wavelength of 525 nm.

Data Analysis
Background Subtraction: Subtract the average fluorescence reading of the blank control from

all other readings.

Normalization: If protein concentrations vary between samples, normalize the background-

subtracted fluorescence values to the protein concentration of each sample.

Calculate Fold Increase in Activity: The fold increase in caspase-8 activity for the treated

samples can be calculated by dividing the background-subtracted (and normalized, if

applicable) fluorescence of the treated sample by that of the untreated control sample.

Fold Increase = (RFU of Treated Sample - RFU of Blank) / (RFU of Untreated Sample - RFU

of Blank)

Caspase-8 Signaling Pathway
Caspase-8 is a key initiator caspase in the extrinsic apoptosis pathway. This pathway is

initiated by the binding of extracellular death ligands to transmembrane death receptors.
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Caption: The extrinsic apoptosis pathway initiated by death receptor signaling.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. medchemexpress.com [medchemexpress.com]

2. abcam.com [abcam.com]

3. bdbiosciences.com [bdbiosciences.com]

4. immunoway.com.cn [immunoway.com.cn]

To cite this document: BenchChem. [Application Notes and Protocols for Z-IETD-R110
Caspase-8 Assay]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15554147#step-by-step-guide-for-z-ietd-r110-
caspase-8-assay]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b15554147?utm_src=pdf-custom-synthesis
https://www.medchemexpress.com/z-ietd-r110.html
https://www.abcam.com/ps/products/219/ab219915/documents/Caspase-3-Caspase-8-and-Caspase-9-Multiplex-Activity-Assay-Kit-protocol-book-v1c-ab219915%20(website).pdf
https://www.bdbiosciences.com/content/dam/bdb/products/global/reagents/functional-cell-based-reagents/caspase-substrates-and-inhibitors/550xxx/5503xx/550380_base/pdf/550380.pdf
https://www.immunoway.com.cn/static/images/datasheet/KC0005.pdf
https://www.benchchem.com/product/b15554147#step-by-step-guide-for-z-ietd-r110-caspase-8-assay
https://www.benchchem.com/product/b15554147#step-by-step-guide-for-z-ietd-r110-caspase-8-assay
https://www.benchchem.com/product/b15554147#step-by-step-guide-for-z-ietd-r110-caspase-8-assay
https://www.benchchem.com/product/b15554147#step-by-step-guide-for-z-ietd-r110-caspase-8-assay
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15554147?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15554147?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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